molecular formula C33H42N2O10 B13136375 Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)

Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)

Cat. No.: B13136375
M. Wt: 626.7 g/mol
InChI Key: CQMJTYQECACGSI-KAZGAHJFSA-N
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Description

“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two protected amino acids: Boc-Threonine and Fmoc-Glutamic acid. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are common protecting groups used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” typically involves the following steps:

    Protection of Amino Acids: Threonine is protected with a Boc group, and Glutamic acid is protected with an Fmoc group and an OtBu (tert-butyl) group.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: Removal of Boc and Fmoc groups using acids like TFA (trifluoroacetic acid) for Boc and bases like piperidine for Fmoc.

    Coupling Reactions: Formation of peptide bonds using coupling reagents.

Common Reagents and Conditions

    Deprotection: TFA for Boc, piperidine for Fmoc.

    Coupling: HATU or EDC in the presence of DIPEA.

Major Products Formed

    Deprotected Amino Acids: Threonine and Glutamic acid.

    Peptide Chains: Longer peptides formed by sequential coupling of amino acids.

Scientific Research Applications

“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is primarily used in peptide synthesis, which has applications in:

    Chemistry: Synthesis of complex peptides and proteins.

    Biology: Study of protein functions and interactions.

    Medicine: Development of peptide-based drugs.

    Industry: Production of peptides for research and therapeutic use.

Mechanism of Action

The compound itself does not have a specific mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Boc-Thr-OH: Boc-protected Threonine.

    Fmoc-Glu(OtBu)-OH: Fmoc and OtBu-protected Glutamic acid.

Uniqueness

“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is unique in its combination of two protected amino acids, which allows for the synthesis of specific peptide sequences with controlled reactivity.

Properties

Molecular Formula

C33H42N2O10

Molecular Weight

626.7 g/mol

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C33H42N2O10/c1-19(27(28(37)38)35-31(41)45-33(5,6)7)43-29(39)25(16-17-26(36)44-32(2,3)4)34-30(40)42-18-24-22-14-10-8-12-20(22)21-13-9-11-15-23(21)24/h8-15,19,24-25,27H,16-18H2,1-7H3,(H,34,40)(H,35,41)(H,37,38)/t19-,25+,27+/m1/s1

InChI Key

CQMJTYQECACGSI-KAZGAHJFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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